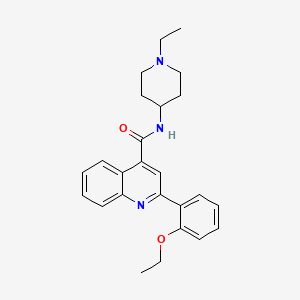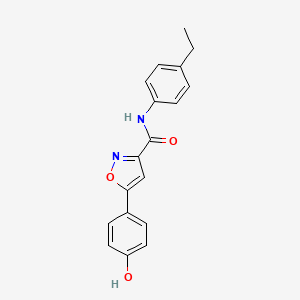![molecular formula C16H24N2O2 B6136689 1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone](/img/structure/B6136689.png)
1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone, also known as MEP, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. The compound is structurally similar to other cathinones such as MDPV and Mephedrone, which are known to have stimulant properties.
Wirkmechanismus
1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone acts by inhibiting the reuptake of dopamine and norepinephrine, which leads to an increase in their levels in the brain. This results in a stimulant effect, similar to other cathinones. The compound also has an affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone are similar to other cathinones. The compound has been shown to increase heart rate, blood pressure, and body temperature. It also has a stimulant effect, which can lead to increased alertness and energy. However, the compound can also cause adverse effects such as anxiety, paranoia, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone has advantages and limitations for lab experiments. The compound is relatively easy to synthesize and can be obtained in high purity. It has also been shown to have psychoactive effects, which makes it useful for studying the central nervous system. However, the compound can also have adverse effects, which may limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone. One direction is to investigate the compound's effects on the serotonin system in more detail. Another direction is to study the long-term effects of 1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone use, as there is currently limited information on this topic. Additionally, the development of new analogs of 1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone may lead to the discovery of compounds with improved therapeutic properties.
Synthesemethoden
The synthesis of 1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone involves the reaction of 4'-bromo-2'-fluoroacetophenone with 3-methylpiperazine in the presence of a base. The resulting product is then treated with 4-hydroxyphenethylamine to form 1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinones. The compound has also been shown to have an affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Eigenschaften
IUPAC Name |
1-[4-[2-(3-methylpiperazin-1-yl)ethoxy]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-16(19)14-4-6-15(7-5-14)20-11-10-18-9-8-17-13(2)12-18/h4-7,13,17H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTWDTJYFDFSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCN2CCNC(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[2-(3-Methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136612.png)
![4-(2-thienylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6136618.png)
![2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6136621.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6136630.png)

![2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6136646.png)

![N'-(2,4-dimethylphenyl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6136661.png)
![2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B6136663.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]cyclobutanamine](/img/structure/B6136676.png)
![ethyl 5-(2,4-dichlorobenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6136691.png)
![2-ethoxy-4-[(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B6136703.png)

![5-(3-bromobenzylidene)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6136710.png)